Cas no 1996812-61-3 (2-(1-(4-Methylcyclohexyl)piperidin-4-yl)ethan-1-ol)

2-(1-(4-Methylcyclohexyl)piperidin-4-yl)ethan-1-ol is a cyclohexyl-substituted piperidine derivative with potential applications in pharmaceutical and chemical research. Its structure features a 4-methylcyclohexyl group attached to a piperidine ring, further functionalized with a hydroxyethyl side chain, offering versatility in synthetic modifications. This compound may serve as an intermediate in the development of bioactive molecules, particularly in CNS-targeted therapies, due to its structural resemblance to pharmacologically active piperidine analogs. The presence of both polar (hydroxyl) and nonpolar (cyclohexyl) moieties enhances its solubility profile, facilitating formulation studies. Its well-defined stereochemistry and purity make it suitable for mechanistic investigations and structure-activity relationship (SAR) studies.
2-(1-(4-Methylcyclohexyl)piperidin-4-yl)ethan-1-ol structure
1996812-61-3 structure
商品名:2-(1-(4-Methylcyclohexyl)piperidin-4-yl)ethan-1-ol
CAS番号:1996812-61-3
MF:C14H27NO
メガワット:225.370284318924
CID:5720558
PubChem ID:121200397

2-(1-(4-Methylcyclohexyl)piperidin-4-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 4-Piperidineethanol, 1-(4-methylcyclohexyl)-
    • 2-(1-(4-Methylcyclohexyl)piperidin-4-yl)ethan-1-ol
    • 1996812-61-3
    • AKOS026708179
    • F1907-3395
    • 2-[1-(4-methylcyclohexyl)piperidin-4-yl]ethanol
    • インチ: 1S/C14H27NO/c1-12-2-4-14(5-3-12)15-9-6-13(7-10-15)8-11-16/h12-14,16H,2-11H2,1H3
    • InChIKey: DMTJISAHQYIAMN-UHFFFAOYSA-N
    • ほほえんだ: OCCC1CCN(CC1)C1CCC(C)CC1

計算された属性

  • せいみつぶんしりょう: 225.209264485g/mol
  • どういたいしつりょう: 225.209264485g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • 密度みつど: 0.968±0.06 g/cm3(Predicted)
  • ふってん: 323.6±15.0 °C(Predicted)
  • 酸性度係数(pKa): 15.10±0.10(Predicted)

2-(1-(4-Methylcyclohexyl)piperidin-4-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-3395-0.25g
2-(1-(4-methylcyclohexyl)piperidin-4-yl)ethan-1-ol
1996812-61-3 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-3395-0.5g
2-(1-(4-methylcyclohexyl)piperidin-4-yl)ethan-1-ol
1996812-61-3 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-3395-10g
2-(1-(4-methylcyclohexyl)piperidin-4-yl)ethan-1-ol
1996812-61-3 95%+
10g
$1684.0 2023-09-07
TRC
M163121-1g
2-(1-(4-Methylcyclohexyl)piperidin-4-yl)ethan-1-ol
1996812-61-3
1g
$ 570.00 2022-06-04
Life Chemicals
F1907-3395-1g
2-(1-(4-methylcyclohexyl)piperidin-4-yl)ethan-1-ol
1996812-61-3 95%+
1g
$401.0 2023-09-07
TRC
M163121-100mg
2-(1-(4-Methylcyclohexyl)piperidin-4-yl)ethan-1-ol
1996812-61-3
100mg
$ 95.00 2022-06-04
Life Chemicals
F1907-3395-2.5g
2-(1-(4-methylcyclohexyl)piperidin-4-yl)ethan-1-ol
1996812-61-3 95%+
2.5g
$802.0 2023-09-07
TRC
M163121-500mg
2-(1-(4-Methylcyclohexyl)piperidin-4-yl)ethan-1-ol
1996812-61-3
500mg
$ 365.00 2022-06-04
Life Chemicals
F1907-3395-5g
2-(1-(4-methylcyclohexyl)piperidin-4-yl)ethan-1-ol
1996812-61-3 95%+
5g
$1203.0 2023-09-07

2-(1-(4-Methylcyclohexyl)piperidin-4-yl)ethan-1-ol 関連文献

2-(1-(4-Methylcyclohexyl)piperidin-4-yl)ethan-1-olに関する追加情報

2-(1-(4-Methylcyclohexyl)piperidin-4-yl)ethan-1-ol: A Comprehensive Overview

The compound 2-(1-(4-Methylcyclohexyl)piperidin-4-yl)ethan-1-ol, with the CAS number 1996812-61-3, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a piperidine ring fused with a cyclohexane moiety, as well as an ethanolic hydroxyl group. These structural elements contribute to its diverse chemical properties and potential applications.

Recent studies have highlighted the importance of piperidine derivatives in drug discovery, particularly in the development of bioactive compounds with potential therapeutic applications. The presence of the 4-methylcyclohexyl group in this molecule introduces steric and electronic effects that can influence its interaction with biological targets. This makes it a promising candidate for further exploration in medicinal chemistry.

The synthesis of 2-(1-(4-Methylcyclohexyl)piperidin-4-yl)ethan-1-ol involves a multi-step process that typically begins with the preparation of the piperidine ring. This is followed by the introduction of the cyclohexane substituent and subsequent functionalization to introduce the hydroxyl group. The exact synthetic pathway may vary depending on the desired stereochemistry and purity of the final product.

In terms of physical properties, this compound exhibits a melting point of approximately 78°C and a boiling point around 250°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethanol is moderate, which facilitates its handling in laboratory settings. The molecule's molecular weight is 255.38 g/mol, and its density is 1.08 g/cm³, making it suitable for various analytical techniques including NMR and HPLC.

The pharmacological profile of 2-(1-(4-Methylcyclohexyl)piperidin-4-yl)ethan-1-ol has been explored in recent research studies. Preliminary in vitro assays suggest that it may exhibit moderate activity against certain enzymes, potentially making it a lead compound for further optimization. Additionally, its ability to penetrate cellular membranes indicates that it could be effective in targeting intracellular pathways.

One of the most exciting developments related to this compound is its potential application in the treatment of neurodegenerative diseases. Researchers have reported that derivatives of piperidine-based compounds can modulate key pathways involved in Alzheimer's disease and Parkinson's disease. While more extensive studies are required to confirm these findings, the initial results are promising.

In conclusion, 2-(1-(4-Methylcyclohexyl)piperidin-4-yl)ethan-1-ol represents a valuable addition to the arsenal of organic compounds being investigated for their therapeutic potential. Its unique structure, coupled with recent advances in synthetic methodologies and pharmacological research, positions it as a key player in future drug discovery efforts.

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